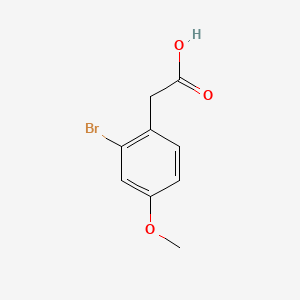

2-Bromo-4-methoxyphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(2-bromo-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQELSBAAFMYSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398264 | |

| Record name | 2-Bromo-4-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66916-99-2 | |

| Record name | 2-Bromo-4-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66916-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methoxyphenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-methoxyphenylacetic Acid (CAS: 66916-99-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxyphenylacetic acid, a key building block in organic synthesis. This document details its physicochemical properties, synthesis, and significant applications, particularly in the development of therapeutic agents.

Core Compound Properties

This compound is a substituted phenylacetic acid derivative. Its chemical structure, featuring a bromine atom and a methoxy group on the phenyl ring, makes it a versatile intermediate in the synthesis of complex organic molecules.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| CAS Number | 66916-99-2 | N/A |

| Molecular Formula | C₉H₉BrO₃ | N/A |

| Molecular Weight | 245.07 g/mol | N/A |

| Melting Point | 127-131 °C | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol | N/A |

| SMILES | COc1ccc(CC(=O)O)c(Br)c1 | [1] |

| InChI | 1S/C9H9BrO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12) | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the regioselective bromination of 4-methoxyphenylacetic acid.

Experimental Protocol: Regioselective Bromination

This protocol is adapted from a published procedure.[1]

Materials:

-

4-methoxyphenylacetic acid

-

Bromine

-

Glacial acetic acid

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 4-methoxyphenylacetic acid (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the stirred solution of 4-methoxyphenylacetic acid.

-

Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Quantitative Data:

-

Yield: Typically high, around 85-95%.

References

Physical and chemical properties of 2-Bromo-4-methoxyphenylacetic acid

An In-depth Technical Guide to 2-Bromo-4-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound. It is intended to serve as a technical resource for professionals in research, development, and academia. This guide consolidates key data into structured tables, outlines detailed experimental protocols, and presents logical workflows through diagrams to facilitate a deeper understanding of this compound's characteristics and utility as a versatile building block in organic synthesis.

Core Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative. The presence of a bromine atom and a methoxy group on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Identifiers and General Properties

This table summarizes the primary identifiers and general characteristics of the compound.

| Property | Value | Citations |

| CAS Number | 66916-99-2 | [1][3][4][5][6][7] |

| Molecular Formula | C₉H₉BrO₃ | [1][3][6][7] |

| Molecular Weight | 245.07 g/mol | [1][3][4] |

| IUPAC Name | 2-(2-bromo-4-methoxyphenyl)acetic acid | [6][7] |

| Appearance | White to cream-colored powder or solid | [1][6] |

| Purity | ≥96.0% to >98.0% (by GC or Titration) | [1][6] |

Physicochemical Data

The following table details key quantitative physical and chemical properties.

| Property | Value | Citations |

| Melting Point | 125-134 °C | [1][3][4][6] |

| Boiling Point | 353.6 °C at 760 mmHg | [3] |

| Density | 1.56 g/cm³ | [3] |

| pKa | 4.20 ± 0.10 (Predicted) | [3] |

| LogP | 2.08480 | [3] |

| Flash Point | 167.6 °C | [3] |

| Refractive Index | 1.572 | [3] |

| Vapor Pressure | 1.31E-05 mmHg at 25°C | [3] |

| Solubility | Soluble in Methanol | [3] |

Molecular and Structural Data

This section provides information related to the compound's molecular structure and topology.

| Property | Value | Citations |

| Canonical SMILES | COC1=CC(=C(C=C1)CC(=O)O)Br | [3][4] |

| InChI Key | XQELSBAAFMYSMG-UHFFFAOYSA-N | [4][6][7] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Heavy Atom Count | 13 | [3] |

| Complexity | 184 | [3] |

Experimental Protocols

The following protocol describes a general method for the synthesis of brominated methoxyphenylacetic acids, adapted from a documented procedure for a structural isomer.[8] This regioselective bromination is a common and effective method for introducing a bromine atom onto an activated aromatic ring.

Synthesis via Regioselective Bromination

Objective: To synthesize a brominated methoxyphenylacetic acid by reacting the corresponding methoxyphenylacetic acid with bromine in a suitable solvent.

Materials:

-

4-Methoxyphenylacetic acid

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Ice-water bath

-

Xylene (for recrystallization)

Procedure:

-

Dissolution: Dissolve 4-methoxyphenylacetic acid (e.g., 10 g, 60.2 mmol) in glacial acetic acid (60 ml) in a flask equipped with a stirrer.[8]

-

Reagent Preparation: In a separate container, prepare a solution of bromine (e.g., 9.62 g, 60.2 mmol) in glacial acetic acid (30 ml).[8]

-

Reaction: Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes at room temperature.[8]

-

Stirring: Continue to stir the reaction mixture at room temperature for 60 minutes after the addition is complete.[8]

-

Precipitation: Pour the reaction mixture into a large volume of ice-water (e.g., 500 ml). A pale yellow, turbid mixture should form.[8]

-

Isolation: Stir the resulting mixture for 10 minutes, then collect the solid precipitate by filtration.[8]

-

Washing: Rinse the collected solid with ice-water (e.g., 3 x 10 ml) to remove residual acid and unreacted bromine.[8]

-

Drying: Air-dry the product for approximately 20 minutes.[8]

-

Purification: Recrystallize the crude product from hot xylene to yield the final product as a white crystalline powder.[8]

Characterization: The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis to confirm its identity and purity.[8]

Visualizations: Workflows and Molecular Logic

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of a brominated methoxyphenylacetic acid.

Caption: Workflow for the synthesis of brominated methoxyphenylacetic acid.

Molecular Properties and Influences

This diagram illustrates the influence of the key functional groups on the chemical properties of the molecule.

Caption: Influence of functional groups on molecular properties.

Reactivity and Applications

This compound is a valuable building block in organic synthesis.[1] The bromine atom serves as a handle for various cross-coupling reactions, while the carboxylic acid group can be readily converted into other functional groups like esters and amides. Its structure makes it a key intermediate for creating more complex molecules with potential biological activity.[1]

Key applications include:

-

Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1]

-

Agrochemicals: The compound is used in the formulation of herbicides and pesticides.[1]

-

Material Science and Organic Synthesis: Its ability to facilitate the introduction of functional groups makes it an essential tool for chemists aiming to innovate in material science and drug development.[1]

Safety and Handling

This compound requires careful handling due to its potential hazards.

Hazard Identification

| Hazard Statement | Description | Citations |

| H301 | Toxic if swallowed. | [4][9] |

| H400 | Very toxic to aquatic life. | [4][9] |

Precautionary Measures

-

Handling: Wash hands and any exposed skin thoroughly after handling. Avoid getting the substance in eyes, on skin, or on clothing. Avoid ingestion and inhalation.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (e.g., type N95).[4]

-

Storage: Store in a well-ventilated place and keep the container tightly closed. It is recommended to store under an inert atmosphere.

-

Disposal: Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 66916-99-2 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound 97 66916-99-2 [sigmaaldrich.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemical-label.com [chemical-label.com]

2-Bromo-4-methoxyphenylacetic acid molecular weight and formula

An In-depth Technical Guide on 2-Bromo-4-methoxyphenylacetic acid

This technical guide provides essential information on this compound, a compound relevant to researchers, scientists, and professionals in drug development. It is a versatile building block in the synthesis of various bioactive molecules.[1]

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H9BrO3 | [1][2][3][4] |

| Molecular Weight | 245.07 g/mol | [1][2] |

| CAS Number | 66916-99-2 | [1][2][3][4] |

| Appearance | Cream or White Powder | [1][4] |

| Melting Point | 127-131 °C | [1][2] |

Structural and Chemical Identifiers

Further identification and structural details are provided to ensure accurate application in experimental settings.

| Identifier | Value |

| IUPAC Name | 2-(2-bromo-4-methoxyphenyl)acetic acid |

| SMILES | COc1ccc(CC(O)=O)c(Br)c1 |

| InChI Key | XQELSBAAFMYSMG-UHFFFAOYSA-N |

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental properties.

Caption: Relationship between the compound and its molecular properties.

References

A Technical Guide to 2-(2-bromo-4-methoxyphenyl)acetic acid: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-bromo-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a crucial building block in synthetic organic and medicinal chemistry. Its chemical structure, featuring a bromine atom and a methoxy group on the phenyl ring, imparts unique reactivity, making it a valuable precursor for the synthesis of a wide range of more complex molecules. This guide provides an in-depth overview of its structure, IUPAC nomenclature, physicochemical properties, a representative synthetic protocol, and its role in the development of new therapeutic agents.

Chemical Structure and IUPAC Name

The molecular structure of 2-(2-bromo-4-methoxyphenyl)acetic acid consists of a benzene ring substituted with an acetic acid group at position 1, a bromine atom at position 2, and a methoxy group at position 4.

IUPAC Name: 2-(2-bromo-4-methoxyphenyl)acetic acid[1]

Synonyms: (2-bromo-4-methoxyphenyl)acetic acid, Benzeneacetic acid, 2-bromo-4-methoxy-

Chemical Formula: C₉H₉BrO₃[1][2]

SMILES: COc1ccc(CC(=O)O)c(Br)c1[1]

Physicochemical and Pharmacokinetic Properties

A comprehensive summary of the key physicochemical properties of 2-(2-bromo-4-methoxyphenyl)acetic acid is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| Molecular Weight | 245.07 g/mol | [2] |

| Melting Point | 127-131 °C | [2] |

| Boiling Point | 353.6 °C at 760 mmHg | [2] |

| pKa | 4.20 ± 0.10 (Predicted) | [2] |

| LogP | 2.08 | [2] |

| Solubility | Soluble in Methanol | [2] |

| Appearance | White to cream-colored powder | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Experimental Protocols

Synthesis of Phenylacetic Acid Derivatives

The following protocol is adapted from the synthesis of a structurally related compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, and can be considered a general method for the bromination of methoxyphenylacetic acid derivatives.

Objective: To synthesize a brominated methoxyphenylacetic acid derivative via electrophilic aromatic substitution.

Materials:

-

4-methoxyphenylacetic acid

-

Liquid Bromine

-

Glacial Acetic Acid

-

Ice-water bath

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., xylene)

Procedure:

-

Dissolve 4-methoxyphenylacetic acid in glacial acetic acid in a suitable reaction vessel equipped with a stirrer.

-

Separately, prepare a solution of an equimolar amount of liquid bromine in glacial acetic acid.

-

Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid at room temperature over a period of 30 minutes.

-

Continue stirring the reaction mixture at room temperature for an additional 60 minutes.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

-

Stir the resulting mixture for 10 minutes, then collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining acetic acid and unreacted bromine.

-

Air-dry the crude product.

-

Purify the product by recrystallization from a suitable solvent, such as hot xylene, to yield the final crystalline product.

Role in Drug Discovery and Development

2-(2-bromo-4-methoxyphenyl)acetic acid is a key intermediate in the synthesis of novel bioactive molecules, particularly in the pursuit of new anti-inflammatory and analgesic drugs. Its utility as a synthetic building block is highlighted in the logical workflow for drug discovery depicted below.

Caption: Drug discovery workflow using 2-(2-bromo-4-methoxyphenyl)acetic acid.

The workflow begins with the chemical modification of 2-(2-bromo-4-methoxyphenyl)acetic acid to generate a diverse library of derivatives. These compounds then undergo a series of biological screenings, starting with in vitro assays to identify initial "hit" compounds with desired activities, such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production. Promising hits are then evaluated in more complex in vivo models. The data from these assays inform structure-activity relationship (SAR) studies, guiding the further chemical optimization of hit compounds to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a lead candidate for further development.

References

Solubility of 2-Bromo-4-methoxyphenylacetic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-4-methoxyphenylacetic Acid in Organic Solvents

Disclaimer: Extensive searches for quantitative solubility data for this compound in various organic solvents did not yield specific experimental results in publicly accessible literature. Therefore, this guide provides a comprehensive framework on the methodologies and theoretical principles that would be employed to determine and analyze the solubility of this compound. The presented tables contain placeholder data for illustrative purposes.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its solubility in various organic solvents is crucial for process development, purification, and formulation in the pharmaceutical and chemical industries. This technical guide outlines the standard experimental procedures for determining the solubility of this compound, the thermodynamic models used to correlate the experimental data, and the calculation of thermodynamic properties of the dissolution process.

Experimental Determination of Solubility

The solubility of this compound would typically be determined using a reliable analytical method such as the gravimetric method.

Experimental Protocol: Gravimetric Method

The gravimetric method is a precise and widely used technique for determining the solubility of a solid in a liquid.[1][2][3][4][5]

Apparatus and Materials:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Thermostatic shaker bath

-

Analytical balance (accurate to ±0.1 mg)

-

Filtration unit (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

Glass vials or flasks

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed glass vial.

-

Equilibration: The vials are placed in a thermostatic shaker bath and agitated at a constant temperature for a predetermined time to ensure that equilibrium is reached. A preliminary study would determine the necessary time to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.

-

Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, pre-heated (to the experimental temperature) syringe and immediately filtered through a membrane filter to remove any undissolved solid particles.

-

Mass Determination: The collected filtrate is transferred to a pre-weighed container. The mass of the saturated solution is determined.

-

Solvent Evaporation: The solvent is evaporated from the filtrate in a drying oven at a temperature that ensures complete removal of the solvent without causing decomposition of the solute.

-

Final Weighing: The container with the dried solute is weighed. The mass of the dissolved solute is then calculated.

-

Data Calculation: The mole fraction, mass fraction, and solubility in grams per 100g of solvent are calculated from the masses of the solute and the solvent.

-

Temperature Variation: The experiment is repeated at different temperatures to obtain solubility data as a function of temperature.

Caption: Experimental workflow for the gravimetric determination of solubility.

Quantitative Solubility Data (Illustrative)

The following tables present the format in which the experimental solubility data for this compound would be reported. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (T/K)

| T/K | Methanol (x) | Ethanol (x) | Acetone (x) | Ethyl Acetate (x) |

| 293.15 | 0.0150 | 0.0100 | 0.0250 | 0.0200 |

| 298.15 | 0.0180 | 0.0125 | 0.0300 | 0.0245 |

| 303.15 | 0.0215 | 0.0155 | 0.0355 | 0.0295 |

| 308.15 | 0.0250 | 0.0190 | 0.0415 | 0.0350 |

| 313.15 | 0.0290 | 0.0230 | 0.0480 | 0.0410 |

Table 2: Mass Fraction Solubility (w) of this compound in Various Solvents at Different Temperatures (T/K)

| T/K | Methanol (w) | Ethanol (w) | Acetone (w) | Ethyl Acetate (w) |

| 293.15 | 0.105 | 0.051 | 0.098 | 0.053 |

| 298.15 | 0.124 | 0.063 | 0.116 | 0.064 |

| 303.15 | 0.145 | 0.077 | 0.135 | 0.076 |

| 308.15 | 0.166 | 0.093 | 0.155 | 0.089 |

| 313.15 | 0.189 | 0.110 | 0.176 | 0.103 |

Thermodynamic Modeling of Solubility

To correlate the experimental solubility data and predict solubility at different temperatures, several thermodynamic models are commonly employed.[6][7][8]

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T).[9][10][11][12]

ln(x) = A + B/T + C ln(T)

Where A, B, and C are model parameters obtained by fitting the experimental data.

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant (in this case, solubility) and can be used to determine the thermodynamic properties of dissolution.[13][14][15][16][17]

ln(x) = -ΔHsol/(RT) + ΔSsol/R

Where ΔHsol is the enthalpy of solution, ΔSsol is the entropy of solution, and R is the universal gas constant.

The λh (Buchowski) Model

The λh model is another semi-empirical equation used to correlate solubility data.[9][10][11][12]

ln[1 + λ(1-x)/x] = λh(1/T - 1/Tm)

Where λ and h are model parameters, and Tm is the melting point of the solute.

Caption: Logical relationship between experimental data, thermodynamic models, and calculated properties.

Thermodynamic Properties of Dissolution

The thermodynamic properties of dissolution, such as the Gibbs free energy (ΔGsol), enthalpy (ΔHsol), and entropy (ΔSsol) of solution, provide insights into the dissolution process. These can be calculated from the experimental solubility data using the van't Hoff equation.[14][15]

-

Gibbs Free Energy of Solution (ΔGsol): Indicates the spontaneity of the dissolution process. It can be calculated using: ΔGsol = -RT ln(x)

-

Enthalpy of Solution (ΔHsol): Represents the heat absorbed or released during dissolution. A positive value indicates an endothermic process, while a negative value indicates an exothermic process. It is determined from the slope of the van't Hoff plot (ln(x) vs. 1/T).

-

Entropy of Solution (ΔSsol): Reflects the change in disorder of the system upon dissolution. It is determined from the intercept of the van't Hoff plot.

Conclusion

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. scribd.com [scribd.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Gravimetric Analysis [wiredchemist.com]

- 6. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. publications.aiche.org [publications.aiche.org]

- 8. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of Bromo and Methoxy Substituents on a Phenyl Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic effects of bromo and methoxy substituents on a phenyl ring. Understanding these properties is crucial for designing molecules with desired reactivity, stability, and biological activity in fields such as medicinal chemistry, materials science, and chemical synthesis.

Core Concepts: Inductive and Resonance Effects

The electronic influence of a substituent on a phenyl ring is primarily governed by two fundamental effects: the inductive effect and the resonance effect.

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the carbon atom of the phenyl ring.[1] Electron-withdrawing groups pull electron density away from the ring (-I effect), while electron-donating groups push electron density towards the ring (+I effect).[1]

Resonance Effect (R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[1] Substituents with lone pairs of electrons or pi bonds can donate electron density to the ring through resonance (+R effect) or withdraw electron density from the ring (-R effect).[2]

Electronic Profile of the Methoxy Substituent (-OCH₃)

The methoxy group is a classic example of a substituent where resonance and inductive effects are in opposition.

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.[3]

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the phenyl ring, increasing the electron density at the ortho and para positions.[4] This is a strong electron-donating effect.[4]

Overall Effect: The powerful +R effect of the methoxy group dominates its weaker -I effect.[5] Consequently, the methoxy group is considered an activating substituent , making the phenyl ring more reactive towards electrophilic aromatic substitution.[5] It is an ortho-, para-director , meaning it directs incoming electrophiles to the ortho and para positions.[4]

Electronic Profile of the Bromo Substituent (-Br)

The bromo substituent also exhibits both inductive and resonance effects.

-

Inductive Effect (-I): Bromine is more electronegative than carbon, resulting in a significant electron-withdrawing inductive effect.[6]

-

Resonance Effect (+R): Like the methoxy group, the bromo substituent has lone pairs of electrons that can be delocalized into the phenyl ring.[6] However, due to the larger size of the bromine atom and the less effective overlap between its 4p orbitals and the 2p orbitals of carbon, this resonance effect is much weaker than that of the methoxy group.

Overall Effect: In the case of the bromo substituent, the strong -I effect outweighs the weak +R effect.[6] Therefore, the bromo group is a deactivating substituent , making the phenyl ring less reactive towards electrophilic aromatic substitution compared to benzene.[6] Despite being deactivating, it is still an ortho-, para-director because the resonance effect, although weak, preferentially stabilizes the intermediates formed during ortho and para attack.

Quantitative Analysis: Hammett and Taft Parameters

The electronic effects of substituents can be quantified using linear free-energy relationships, most notably the Hammett and Taft equations.

Hammett Constants (σ): These constants provide a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position.[7] Positive values indicate an electron-withdrawing effect, while negative values signify an electron-donating effect.[8] The σ+ and σ- constants are used for reactions involving significant positive or negative charge development in the transition state, respectively, where direct resonance interaction with the substituent is possible.[7]

Taft Parameters (σ* and Es): The Taft equation separates the electronic effects into polar (σ) and steric (Es) components.[9] The σ parameter quantifies the inductive effect of a substituent.[9]

Table 1: Quantitative Electronic Parameters for Bromo and Methoxy Substituents

| Parameter | Bromo (-Br) | Methoxy (-OCH₃) |

| Hammett Constants | ||

| σm | 0.39[10] | 0.12[10] |

| σp | 0.23[10] | -0.27[10] |

| σ+ | 0.15[10] | -0.78[10] |

| σ- | 0.26[10] | -0.12[10] |

| Taft Polar Constant | ||

| σ* | 2.84 | 1.81 |

Impact on Spectroscopic Properties

The electronic nature of the bromo and methoxy substituents significantly influences the spectroscopic signatures of the substituted phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The electron-donating methoxy group shields the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to benzene.[11] Conversely, the electron-withdrawing bromo group deshields the aromatic protons, shifting their signals to a lower field (higher ppm).[11]

-

¹³C NMR: The aromatic carbons in substituted benzenes typically resonate in the range of 110-160 ppm.[11] The electron-donating methoxy group will cause a greater upfield shift (lower ppm) of the ortho and para carbons compared to the meta carbons. The electron-withdrawing bromo group will lead to a downfield shift (higher ppm) of the carbon to which it is attached.

Infrared (IR) Spectroscopy:

-

The substitution pattern on a benzene ring can often be determined by analyzing the C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region and the overtone/combination bands in the 1660-2000 cm⁻¹ region.[12]

Relevance in Drug Development

The electronic properties of bromo and methoxy substituents are of paramount importance in drug design and development. These groups can be strategically introduced into a lead molecule to modulate its pharmacokinetic and pharmacodynamic properties.

-

Modulating Acidity and Basicity: The electron-withdrawing or -donating nature of these substituents can alter the pKa of nearby acidic or basic functional groups, which can affect the drug's solubility, absorption, and target binding.

-

Target Interactions: The methoxy group can act as a hydrogen bond acceptor, while the bromo group can participate in halogen bonding, both of which can be crucial for ligand-receptor interactions.[13]

-

Metabolic Stability: The introduction of these substituents can influence the metabolic stability of a drug by blocking or altering sites of metabolism by cytochrome P450 enzymes.

-

Biological Activity: The electronic effects of these substituents can directly impact the biological activity of a molecule. For example, a bromo-substituted chalcone has been shown to inhibit the JAK/STAT signaling pathway, a target for cancer therapy.

Experimental Protocols

Determination of Hammett Constants by Titration of Substituted Benzoic Acids

This protocol outlines the determination of the substituent constant (σ) by measuring the acid dissociation constant (Ka) of a substituted benzoic acid and comparing it to that of unsubstituted benzoic acid.[14]

Materials:

-

Substituted benzoic acid (e.g., p-bromobenzoic acid, p-methoxybenzoic acid)

-

Unsubstituted benzoic acid

-

70:30 ethanol-water solution

-

Standardized 0.05 M NaOH solution in 70:30 ethanol-water

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Buret, pipette, beakers

Procedure:

-

Solution Preparation: Prepare a ~0.01 M solution of the benzoic acid derivative by dissolving a precisely weighed amount in the 70:30 ethanol-water solution.

-

Titration Setup: Pipette a known volume (e.g., 25.00 mL) of the acid solution into a beaker with a magnetic stir bar. Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Titration: Record the initial pH of the solution. Add the standardized NaOH solution from a buret in small increments (e.g., 0.10 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration past the equivalence point.

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

Determine the equivalence point from the inflection point of the curve or by using a first or second derivative plot.

-

The pH at half the equivalence point volume is equal to the pKa of the acid.

-

-

Calculation of σ:

-

Calculate the pKa for both the substituted and unsubstituted benzoic acids.

-

The Hammett constant (σ) is calculated using the equation: σ = pKa (unsubstituted) - pKa (substituted).

-

Spectroscopic Analysis of Substituted Phenyl Compounds

Sample Preparation:

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

IR Spectroscopy: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl, KBr).

Instrumentation and Data Acquisition:

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required. Proton decoupling is usually employed to simplify the spectrum.

-

-

IR Spectroscopy:

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample holder (for KBr pellets) or the salt plates (for liquids) should be recorded and subtracted from the sample spectrum.

-

Visualizations

Caption: Interplay of inductive and resonance effects for methoxy and bromo substituents.

Caption: A typical medicinal chemistry workflow for lead optimization.

References

- 1. old.sk.ru [old.sk.ru]

- 2. Structural simplification: an efficient strategy in lead optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Study of the Hammett equation for the ionisation of substituted benzoic acids and phenols in dioxan–water mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 9. Taft equation - Wikipedia [en.wikipedia.org]

- 10. web.viu.ca [web.viu.ca]

- 11. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 12. spectra-analysis.com [spectra-analysis.com]

- 13. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. web.viu.ca [web.viu.ca]

The Multifaceted Biological Activities of Halogenated Phenylacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated phenylacetic acid derivatives represent a versatile class of small molecules that have garnered significant attention in the field of drug discovery due to their broad spectrum of biological activities. The incorporation of halogen atoms onto the phenylacetic acid scaffold profoundly influences their physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating their interaction with biological targets. This in-depth technical guide explores the potential biological activities of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways to serve as a valuable resource for researchers and professionals in drug development.

Anticancer Activity

Halogenated phenylacetic acid derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Quantitative Anticancer Activity Data

The in vitro cytotoxicity of various halogenated phenylacetic acid derivatives has been evaluated using assays such as the MTT and SRB assays. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are summarized below.

| Compound/Complex | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) | Reference |

| Platinum(IV) complex with 4-fluorophenylacetic acid | Du145 (Prostate) | GI50 | 0.0007 | Cisplatin | 1.2 | [1] |

| Platinum(IV) complex with 4-fluorophenylacetic acid | ADDP-resistant Ovarian | GI50 | 0.006 | Cisplatin | >28 | [1] |

| Platinum(IV) complex with 4-bromophenylacetic acid | Average over a panel | GI50 | 0.020 | - | - | [1] |

| 2-(4-Halophenyl)-N-methylacetamide (Iodo) | HCT116 (Colon) | IC50 | ~25 | Doxorubicin | ~0.1 | [2] |

| 2-(4-Halophenyl)-N-methylacetamide (Bromo) | HCT116 (Colon) | IC50 | ~30 | Doxorubicin | ~0.1 | [2] |

| 2-(4-Halophenyl)-N-methylacetamide (Chloro) | HCT116 (Colon) | IC50 | ~40 | Doxorubicin | ~0.1 | [2] |

| 2-(4-Halophenyl)-N-methylacetamide (Fluoro) | HCT116 (Colon) | IC50 | ~50 | Doxorubicin | ~0.1 | [2] |

| Phenylacetic acid mustard | L1210 Leukemia | ED15 | 8.0 mg/kg (in vivo) | Chlorambucil | 15.2 mg/kg (in vivo) | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Halogenated phenylacetic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4][5][6]

Antimicrobial Activity

Halogenated phenylacetic acid derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The presence and position of the halogen atom can significantly influence the antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial activity.

| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | 100 | - | - | [7] |

| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100 | - | - | [7] |

| Phenylacetic acid-copper complex | Staphylococcus aureus | Zone of inhibition: 3 mm | Streptomycin | - | [8] |

| Phenylacetic acid-copper complex | Escherichia coli | Zone of inhibition: 2.5 mm | Streptomycin | - | [8] |

| Halogenated N-phenylacetamides | Candida albicans | Varies with structure | - | - | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]

Materials:

-

Bacterial or fungal strains

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

Test compounds

-

96-well U-bottom microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well, except for the sterility control.

-

Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Certain halogenated phenylacetic acid derivatives exhibit potent anti-inflammatory properties, with mechanisms often linked to the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity Data

The carrageenan-induced paw edema model in rodents is a standard in vivo assay for evaluating acute anti-inflammatory activity.

| Compound | Animal Model | Dose | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) | Reference |

| Fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid) | Rat | 50 mg/kg | ~40% (at 3h) | Indomethacin | ~50% (at 5 mg/kg) | [13] |

| N-Phenyl Anthranilic Acid-Based 1,3,4-Oxadiazole Analogues | Rat | 100 mg/kg | Up to 91.72% | Diclofenac Sodium | 83.44% | [14] |

| Lobaria pulmonaria and Parmelia caperata extracts | Mouse | 50-500 mg/kg | 35-99% | Diclofenac | - | [15] |

| Pimaradienoic Acid | Mouse | 10 mg/kg | Significant inhibition | - | - | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model assesses the ability of a compound to reduce acute inflammation.[13][17][18]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Plethysmometer or calipers

Procedure:

-

Animal Dosing: Administer the test compound or vehicle to the rats (e.g., orally or intraperitoneally).

-

Induction of Edema: After a set time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Signaling Pathway: KEAP1-NRF2 Pathway

Some phenylacetic acid derivatives exert their anti-inflammatory and antioxidant effects by modulating the Keap1-Nrf2 pathway. Under normal conditions, Nrf2 is sequestered by Keap1 and targeted for degradation. Upon exposure to electrophiles or oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and anti-inflammatory genes.[19][20][21][22]

Neuroprotective Activity

Halogenated phenylacetic acid derivatives have emerged as potential neuroprotective agents, showing efficacy in models of ischemic stroke and neurodegenerative diseases. Their mechanisms often involve the modulation of glutamatergic neurotransmission.

Quantitative Neuroprotective Activity Data

The oxygen-glucose deprivation (OGD) model is a common in vitro method to simulate ischemic conditions and evaluate the neuroprotective effects of compounds.

| Compound | In Vitro Model | Endpoint | Result | Reference |

| 3,5-dibromo-l-tyrosine | Neuronal cultures (OGD) | LDH release | Significantly reduced | [14] |

| 3,5-dibromo-l-tyrosine | Rat model of stroke (MCAO) | Infarct volume | Decreased to 52.7% of control | [14] |

| 3,5-dibromo-l-phenylalanine | Rat cerebrocortical neurons | AMPA/kainate mEPSC frequency | IC50 = 29.4 µM | [23] |

| 3,5-dibromo-l-phenylalanine | Rat cerebrocortical neurons | NMDA receptor activation | EC50 = 331.6 µM | [23] |

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures

This in vitro model mimics the conditions of ischemia to assess the neuroprotective potential of compounds.[8][24][25][26]

Materials:

-

Primary neuronal cultures or neuronal cell lines

-

Glucose-free culture medium

-

Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)

-

Test compounds

-

Reagents for cell viability assessment (e.g., LDH assay kit)

Procedure:

-

Cell Culture: Culture neurons to the desired confluency.

-

OGD Induction: Replace the normal culture medium with glucose-free medium and place the cells in a hypoxic chamber for a specified duration (e.g., 1-4 hours).

-

Compound Treatment: The test compound can be added before, during, or after the OGD period.

-

Reperfusion: After OGD, replace the medium with normal, glucose-containing medium and return the cells to normoxic conditions.

-

Viability Assessment: After a reperfusion period (e.g., 24 hours), assess cell viability using an appropriate assay (e.g., LDH release).

Signaling Pathway: Glutamatergic Synapse Modulation

Some halogenated phenylacetic acid derivatives exert their neuroprotective effects by modulating glutamatergic signaling. This can involve reducing presynaptic glutamate release, blocking postsynaptic AMPA/kainate receptors, and/or modulating NMDA receptor activity, thereby mitigating excitotoxicity.[23][27][28]

Structure-Activity Relationships (SAR)

The biological activity of halogenated phenylacetic acid derivatives is intricately linked to the nature, number, and position of the halogen substituents on the phenyl ring.

-

Nature of Halogen: The electronegativity and size of the halogen atom (F, Cl, Br, I) influence the compound's lipophilicity and its ability to form halogen bonds, which can impact receptor binding and membrane permeability. For instance, in some anticancer platinum complexes, 4-fluoro and 4-bromo derivatives showed superior activity.[1]

-

Position of Halogen: The position of the halogen (ortho, meta, para) affects the electronic properties of the phenyl ring and the overall conformation of the molecule, which is crucial for target interaction. For example, the addition of two chlorine groups in the ortho position of the phenyl ring of diclofenac locks the ring in a maximal torsion which appears to be related to increased potency.

-

Number of Halogens: Polyhalogenation can further enhance biological activity, but can also increase toxicity. The optimal number and arrangement of halogens need to be determined for each biological target.

Conclusion

Halogenated phenylacetic acid derivatives are a promising class of compounds with a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The strategic incorporation of halogens provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. The data and protocols presented in this technical guide offer a solid foundation for researchers to explore the therapeutic potential of this chemical scaffold further. Future studies should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of lead compounds to pave the way for the development of novel therapeutics.

References

- 1. Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ijcrt.org [ijcrt.org]

- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchps.com [jchps.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]

- 12. chainnetwork.org [chainnetwork.org]

- 13. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrophilic metabolites targeting the KEAP1/NRF2 partnership - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity [frontiersin.org]

- 23. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. spandidos-publications.com [spandidos-publications.com]

- 27. Glutamatergic modulation of synaptic plasticity at a PNS vertebrate cholinergic synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. elifesciences.org [elifesciences.org]

An In-depth Technical Guide to 2-Bromo-4-methoxyphenylacetic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxyphenylacetic acid, a key intermediate in the development of novel therapeutic agents. This document details its physicochemical properties, plausible synthetic routes, and its potential role in the inhibition of key inflammatory pathways, making it a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Compound Properties

This compound, with the CAS number 66916-99-2, is a halogenated phenylacetic acid derivative. The strategic placement of a bromine atom and a methoxy group on the phenyl ring significantly influences its chemical reactivity and biological activity, making it a versatile scaffold in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₃ | [1][2][3] |

| Molecular Weight | 245.07 g/mol | [1][2][3] |

| Melting Point | 127-131 °C | [1][2] |

| Boiling Point | 353.6 °C at 760 mmHg | [2] |

| Solubility | Soluble in Methanol | [2] |

| Appearance | Off-white to light brown solid | |

| CAS Number | 66916-99-2 | [1][2][3] |

Spectral Data

While a comprehensive collection of spectral data is not available in the public domain, typical analytical techniques for characterization would include ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm the structure and purity of the synthesized compound.

Synthesis and Experimental Protocols

Route 1: Electrophilic Bromination of 4-Methoxyphenylacetic Acid

This is a common and direct method for the introduction of a bromine atom onto an activated aromatic ring. The methoxy group is an ortho-, para-directing activator, and while the synthesis of the 3-bromo isomer is well-documented, steric hindrance from the acetic acid side chain might influence the regioselectivity, making the synthesis of the 2-bromo isomer more challenging.[4]

Hypothetical Experimental Protocol (based on the synthesis of the 3-bromo isomer):

-

Dissolution: Dissolve 4-methoxyphenylacetic acid in a suitable solvent, such as glacial acetic acid.

-

Bromination: Slowly add a solution of bromine in acetic acid to the stirred solution of the starting material at room temperature. The reaction should be monitored closely using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound.

Caption: Plausible synthesis of this compound via electrophilic bromination.

Route 2: Willgerodt-Kindler Reaction

An alternative approach involves the Willgerodt-Kindler reaction, starting from 2-bromo-4-methoxyacetophenone. This reaction allows for the conversion of an aryl alkyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[5][6]

Hypothetical Experimental Protocol:

-

Thioamide Formation: Heat a mixture of 2-bromo-4-methoxyacetophenone, sulfur, and a high-boiling amine (e.g., morpholine) to form the corresponding thiomorpholide.

-

Hydrolysis: The resulting thioamide is then subjected to hydrolysis, typically using a strong acid or base, to yield this compound.

-

Purification: The final product would be purified using standard techniques such as extraction and recrystallization.

Caption: Willgerodt-Kindler reaction as a potential route to this compound.

Therapeutic Potential and Biological Activity

This compound is widely cited as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[7] While there is a lack of direct studies on the biological activity of this specific compound, the consistent application of its derivatives in the design of selective cyclooxygenase-2 (COX-2) inhibitors points towards a likely mechanism of action for these downstream molecules.[8][9]

Role in Cyclooxygenase (COX) Inhibition

The inflammatory response is a complex biological process, and the cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][10] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[9][10]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The development of selective COX-2 inhibitors was a major advancement in the field, aiming to provide the anti-inflammatory benefits of NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9][10]

Derivatives of this compound have been investigated as potential selective COX-2 inhibitors. For instance, a study on novel phenoxy acetic acid derivatives demonstrated that a 4-bromophenyl substituted compound exhibited potent and selective COX-2 inhibition.[8] This suggests that the this compound scaffold can be a valuable starting point for the design of new anti-inflammatory agents targeting the COX-2 pathway.

Caption: The cyclooxygenase-2 (COX-2) pathway and the potential point of intervention for derivatives of this compound.

Conclusion

This compound is a valuable building block for the synthesis of biologically active molecules. Its physicochemical properties are well-defined, and plausible synthetic routes can be readily devised. While direct evidence of its own biological activity is limited, its consistent use as a precursor for anti-inflammatory agents, particularly those targeting the COX-2 enzyme, underscores its importance in drug discovery and development. Further research into novel derivatives of this compound could lead to the identification of new and improved therapeutic agents for the treatment of inflammatory conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Targeting COX-2 expression by natural compounds: a promising alternative strategy to synthetic COX-2 inhibitors for cancer chemoprevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2C-B - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromo-4-methoxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Bromo-4-methoxyphenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, complete with experimental protocols and data interpretation.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from 1H NMR and 13C NMR spectroscopy for this compound.

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.56 | s | 2H | CH2 |

| 3.89 | s | 3H | OCH3 |

| 6.86 | d | 1H | Ar-H |

| 7.19 | dd | 1H | Ar-H |

| 7.48 | d | 1H | Ar-H |

Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data for this compound.[1]

| Chemical Shift (δ) ppm | Assignment |

| 39.9 | CH2 |

| 56.5 | OCH3 |

| 111.9 | Ar-C |

| 112.2 | Ar-C |

| 127.0 | Ar-C |

| 129.6 | Ar-C |

| 134.6 | Ar-C |

| 155.5 | Ar-C |

| 178.0 | C=O |

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm-1) | Functional Group | Vibration Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2950-2850 | C-H (Aliphatic) | Stretching |

| 1710-1680 | C=O (Carboxylic Acid) | Stretching |

| 1600-1475 | C=C (Aromatic) | Stretching |

| 1250-1000 | C-O (Aryl ether) | Stretching |

| ~800-600 | C-Br | Stretching |

Experimental Protocols

Synthesis of this compound.[1]

A solution of bromine (9.62 g, 60.2 mmol) in glacial acetic acid (30 ml) was added dropwise over 30 minutes to a stirred solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in glacial acetic acid (60 ml). The reaction mixture was stirred at room temperature for an additional 60 minutes. Subsequently, the mixture was poured into 500 ml of ice-water, leading to the formation of a pale yellow, turbid mixture. This mixture was stirred for 10 minutes, and the resulting solid was collected by filtration. The solid was washed with ice-water (3 x 10 ml), air-dried for 20 minutes, and then recrystallized from hot xylene to yield this compound as a white crystalline powder.

NMR Spectroscopy

A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl3, 0.5-0.7 mL). The solution was filtered into a 5 mm NMR tube. 1H and 13C NMR spectra were recorded on a standard NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

The FT-IR spectrum of this compound can be obtained using the KBr pellet method. A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm-1.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

An In-depth Technical Guide to the Hazards and Toxicity of 2-Bromo-4-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available safety data sheets and scientific literature. 2-Bromo-4-methoxyphenylacetic acid is a chemical compound with significant potential hazards and should only be handled by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Executive Summary

This compound is a substituted phenylacetic acid derivative utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] While specific toxicological studies on this compound are limited, available safety data indicates that it is acutely toxic if swallowed, causes skin and eye irritation, may lead to respiratory irritation, and is very toxic to aquatic life.[1][2][3] This guide provides a comprehensive overview of the known hazards, safety precautions, and a discussion of potential toxicological mechanisms based on structurally related compounds.

Hazard Identification and Classification

The primary source of hazard information for this compound comes from Globally Harmonized System (GHS) classifications provided in Safety Data Sheets (SDS) from various chemical suppliers.[1][2][4]

GHS Hazard Statements

The compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[6]

Precautionary Statements

Recommended precautionary statements for handling this compound include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Quantitative Hazard Data

Specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) for this compound are not available in the public domain.[3] The toxicological properties have not been fully investigated.[3]

Table 1: GHS Classification and Hazard Statements

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2][4][8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[1] |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life[2][3][4] |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[6] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for assessing its potential for absorption, distribution, metabolism, and excretion (ADME), which are key components of toxicology.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 66916-99-2 | [1][2][8] |

| Molecular Formula | C₉H₉BrO₃ | [1][2] |

| Molecular Weight | 245.07 g/mol | [1][2] |

| Appearance | White to cream colored solid/powder | [1][8] |

| Melting Point | 127-131 °C | [2][8] |

| Solubility | Soluble in Methanol | [9] |

| pKa (Predicted) | 4.20 ± 0.10 | [9] |

| LogP (Predicted) | 2.08480 | [9] |

Potential Mechanisms of Toxicity and Metabolism (Hypothetical)

There are no specific studies detailing the mechanism of toxicity or metabolic pathways for this compound. However, insights can be drawn from structurally related compounds. The psychoactive drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) undergoes metabolism to form 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[2][4] This metabolic conversion involves oxidative deamination of the ethylamine side chain, a reaction mediated by monoamine oxidases (MAO).[2]

Given the structural similarity, it is plausible that this compound could be a metabolite of a corresponding phenethylamine precursor. The toxicity of this compound itself has not been fully investigated.[3] General toxicity mechanisms for substituted aromatic acids can include uncoupling of oxidative phosphorylation, membrane disruption, and inhibition of various enzymes, though this is speculative for this specific compound.

Below is a diagram illustrating a hypothetical metabolic pathway leading to a phenylacetic acid derivative, based on the known metabolism of 2C-B.

Caption: Hypothetical metabolic pathway for the formation of this compound.

Experimental Protocols for Toxicity Assessment

As no specific toxicological studies for this compound have been published, this section provides a generalized experimental protocol for assessing acute oral toxicity, based on the OECD Guideline 423 for Acute Oral Toxicity – Acute Toxic Class Method. This method is a stepwise procedure using a minimal number of animals.

Principle of the Test

The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality. The procedure is repeated with additional animals at the same or different dose levels depending on the outcome, allowing for the classification of the substance into a specific toxicity class.

Experimental Procedure

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used. If females are used, they should be nulliparous and non-pregnant.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water.

-

Preparation of Doses: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to allow for a constant dosage volume per body weight.

-

Administration of Doses: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system, and somatomotor activity), and changes in body weight. Observations are conducted frequently on the day of dosing and at least once daily thereafter for 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

The following diagram illustrates the general workflow for this type of study.

Caption: General experimental workflow for an acute oral toxicity study.

Conclusion

This compound is a chemical intermediate with significant acute oral toxicity, as well as skin, eye, and respiratory irritation potential. It is also classified as being very toxic to aquatic life. The lack of comprehensive toxicological data necessitates a cautious approach to its handling. All work with this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and chemical safety goggles. Further research is required to fully characterize its toxicological profile, including quantitative toxicity metrics, mechanisms of action, and metabolic fate. Professionals in drug development should consider these data gaps and potential hazards when utilizing this compound in synthetic pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2C-B - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemical-label.com [chemical-label.com]

- 6. This compound | 66916-99-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-Bromo-4′-methoxyacetophenone, 97% - 2632-13-5 | India | Otto Chemie Pvt Ltd [ottokemi.com]

- 8. This compound 97 66916-99-2 [sigmaaldrich.com]

- 9. lookchem.com [lookchem.com]

Methodological & Application

Synthesis of 2-Bromo-4-methoxyphenylacetic Acid: A Comparative Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Bromo-4-methoxyphenylacetic acid from 4-methoxyphenylacetic acid, a key intermediate in the synthesis of various biologically active molecules. Two common bromination methods are presented: electrophilic aromatic substitution using molecular bromine in acetic acid and a method utilizing N-bromosuccinimide (NBS). This application note offers a comparative overview of these methods to aid researchers in selecting the most suitable protocol for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its structure is incorporated into various pharmacologically active compounds. The regioselective introduction of a bromine atom onto the aromatic ring of 4-methoxyphenylacetic acid is a critical step in the synthesis of these complex molecules. The methoxy group at the 4-position and the acetic acid moiety at the 1-position direct the electrophilic substitution to the 2-position of the benzene ring. This document outlines two effective methods for this transformation, providing detailed experimental procedures, a comparison of their key reaction parameters, and a visual representation of the synthetic workflow.

Data Presentation: Comparison of Bromination Methods